

The Versatile Intermediate: A Technical Guide to 4-(2-Hydroxyethyl)benzaldehyde

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Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)benzaldehyde

Cat. No.: B140590

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **4-(2-Hydroxyethyl)benzaldehyde** is a key chemical intermediate possessing a unique bifunctional structure with both a reactive aldehyde group and a primary alcohol. This duality makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its applications span from the creation of anti-inflammatory and anti-platelet agents to its use in the fragrance industry. This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

4-(2-Hydroxyethyl)benzaldehyde is a pale-yellow to yellow-brown liquid under standard conditions.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	163164-47-4	[2] [3]
Molecular Formula	C ₉ H ₁₀ O ₂	[2] [3]
Molecular Weight	150.17 g/mol	[2] [3]
Boiling Point	295 °C	[4]
Density	1.142 g/cm ³	[4]
Flash Point	124 °C	[4]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[4]
Storage Temperature	2-8 °C, under inert gas (Nitrogen or Argon)	[1] [4]

Spectroscopic Data

Spectroscopy	Data
Mass Spectrometry	Molar Peak (M+H) ⁺ : 151 (Calculated and Measured) [5]
¹ H NMR	Spectral data available, often used for structural confirmation. [6]
¹³ C NMR	Spectral data available for structural elucidation. [6]
Infrared (IR)	Characteristic peaks for C=O (aldehyde), O-H (alcohol), and aromatic C-H and C=C bonds are expected.

Synthesis of 4-(2-Hydroxyethyl)benzaldehyde

Several synthetic routes to **4-(2-Hydroxyethyl)benzaldehyde** have been established, each with its own advantages and challenges. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Nucleophilic Substitution on a 4-Halobenzaldehyde

A common approach involves the displacement of a halide from the para-position of a benzaldehyde derivative using a protected or unprotected ethylene glycol.

Experimental Protocol: Reaction of 4-Chlorobenzaldehyde with Ethylene Glycol (Hypothetical)

- Materials: 4-chlorobenzaldehyde, ethylene glycol, a strong base (e.g., sodium hydride or potassium carbonate), a suitable solvent (e.g., dimethylformamide - DMF), and a phase-transfer catalyst (optional).
- Procedure:
 - To a solution of a large excess of ethylene glycol in DMF, add the base portion-wise at 0 °C under an inert atmosphere.
 - Once the initial reaction subsides, add 4-chlorobenzaldehyde to the mixture. A phase-transfer catalyst may be added to facilitate the reaction.
 - Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction to room temperature and quench with water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Oxidation of 4-(2-Hydroxyethyl)benzyl alcohol

The selective oxidation of the benzylic alcohol in 4-(2-hydroxyethyl)benzyl alcohol to the corresponding aldehyde is a direct and efficient method. Care must be taken to avoid over-oxidation to the carboxylic acid or oxidation of the primary aliphatic alcohol.

Experimental Protocol: Selective Oxidation

- Materials: 4-(2-hydroxyethyl)benzyl alcohol, a selective oxidizing agent (e.g., pyridinium chlorochromate (PCC), manganese dioxide, or a catalytic system like TEMPO/bleach), and an appropriate solvent (e.g., dichloromethane for PCC, or a biphasic system for TEMPO).
- Procedure (using PCC):
 - Dissolve 4-(2-hydroxyethyl)benzyl alcohol in anhydrous dichloromethane in a round-bottom flask.
 - Add PCC to the solution in one portion while stirring.
 - Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
 - Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
 - Wash the filter cake with additional diethyl ether.
 - Concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify by column chromatography if necessary.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. For the synthesis of **4-(2-Hydroxyethyl)benzaldehyde**, a suitable precursor would be 2-phenylethanol.

Experimental Workflow: Vilsmeier-Haack Reaction



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Caption: Vilsmeier-Haack formylation of 2-phenylethanol.

Experimental Protocol: Vilsmeier-Haack Reaction

- Materials: 2-phenylethanol, phosphorus oxychloride (POCl_3), and N,N-dimethylformamide (DMF).
- Procedure:
 - Cool DMF in a three-necked flask to 0 °C in an ice bath.
 - Slowly add POCl_3 dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.
 - After the addition is complete, add 2-phenylethanol to the reaction mixture.
 - Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
 - Cool the reaction mixture and pour it onto crushed ice.
 - Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) until it is alkaline.
 - Extract the product with an organic solvent.
 - Wash the organic layer, dry it, and concentrate it to obtain the crude product.
 - Purify by column chromatography or distillation.

Deprotection of a Protected Precursor

This method involves the synthesis of a protected form of **4-(2-Hydroxyethyl)benzaldehyde**, followed by a deprotection step. A common protecting group for the hydroxyl function is the tetrahydropyranyl (THP) group.

Experimental Protocol: Deprotection of 4-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde[5]

- Materials: 4-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde (2.8 g, 11.95 mmol), 1 M hydrochloric acid (48 mL), and acetone (60 mL).[5]

- Procedure:
 - Dissolve 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde in a mixture of 1 M hydrochloric acid and acetone.[5]
 - Stir the reaction at 5 °C for 5 hours.[5]
 - Upon completion, add 140 mL of saturated sodium bicarbonate solution to the reaction mixture.[5]
 - Extract the product with ethyl acetate.[5]
 - Combine the organic phases, wash three times with water, and dry over anhydrous sodium sulfate.[5]
 - Purify the product by silica gel column chromatography using cyclohexane/ethyl acetate (1:1) as the eluent.[5]
- Yield: 1.3 g (72.4%) of **4-(2-hydroxyethyl)benzaldehyde** was obtained as a product.[5]

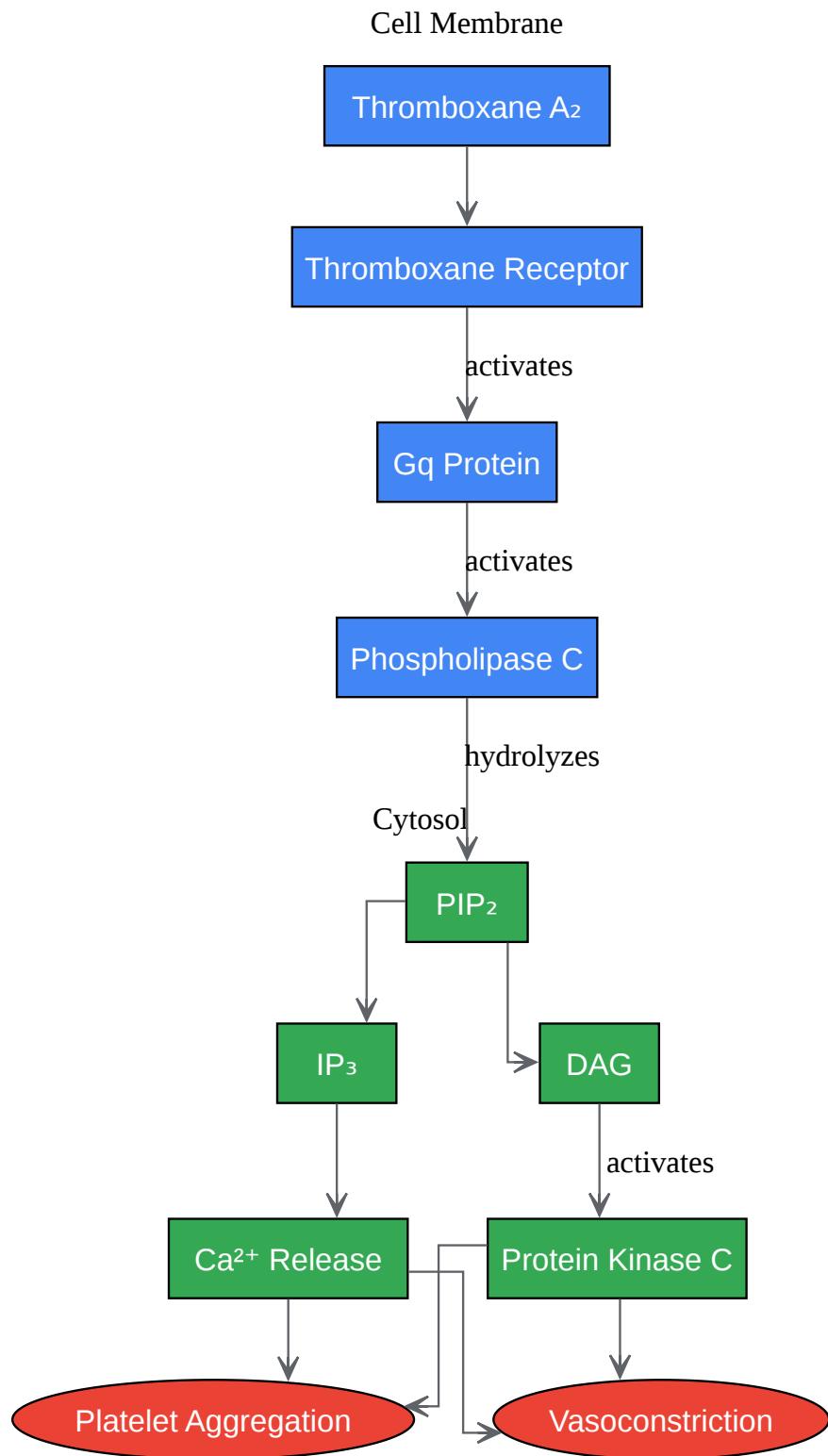
Applications in Medicinal Chemistry

4-(2-Hydroxyethyl)benzaldehyde is a valuable intermediate in the synthesis of various biologically active molecules, particularly as an antagonist for the thromboxane receptor and an inhibitor of lipoxygenase enzymes.[5] These targets are implicated in inflammatory conditions and certain cancers.[7]

Thromboxane Receptor Antagonists

Thromboxane A₂ (TXA₂) is a potent mediator of platelet aggregation and vasoconstriction. Its effects are mediated through the thromboxane receptor (TP). Antagonists of this receptor are of significant interest for the treatment of cardiovascular diseases. **4-(2-Hydroxyethyl)benzaldehyde** is utilized in the synthesis of thromboxane receptor antagonists that often feature a dioxane linkage.[5]

Thromboxane A₂ Receptor Signaling Pathway

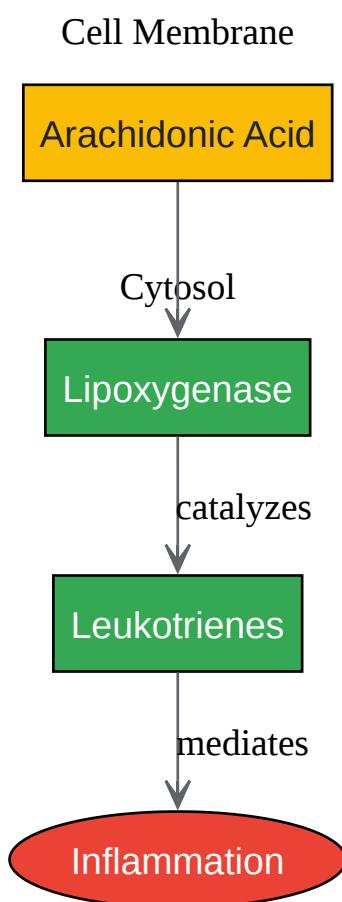
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Caption: Simplified Thromboxane A₂ signaling cascade.

Lipoxygenase Inhibitors

Lipoxygenases are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes and other inflammatory mediators. Inhibition of these enzymes is a key strategy for the development of anti-inflammatory drugs. Derivatives of **4-(2-Hydroxyethyl)benzaldehyde** have shown potent inhibition of 12-lipoxygenase, indicating their therapeutic potential for skin diseases and cancer.^[7]

Lipoxygenase Signaling Pathway in Inflammation



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Caption: Overview of the Lipoxygenase pathway in inflammation.

Conclusion

4-(2-Hydroxyethyl)benzaldehyde is a highly versatile and valuable chemical intermediate with significant applications in medicinal chemistry and other fields. Its unique bifunctional nature allows for the synthesis of a diverse range of complex molecules. The development of efficient and selective synthetic routes to this compound is crucial for its continued use in the discovery and development of new therapeutic agents targeting key pathways in inflammation and cardiovascular disease. This guide provides a foundational understanding for researchers and professionals working with this important building block.

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